molecular formula C12H12N2O3 B8763898 3-(3-oxobutyl)-2H-phthalazine-1,4-dione CAS No. 16705-20-7

3-(3-oxobutyl)-2H-phthalazine-1,4-dione

Numéro de catalogue: B8763898
Numéro CAS: 16705-20-7
Poids moléculaire: 232.23 g/mol
Clé InChI: NCXUAFUZSGSSHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-oxobutyl)-2H-phthalazine-1,4-dione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Derivatives

The synthesis of 3-(3-oxobutyl)-2H-phthalazine-1,4-dione can be achieved through various methodologies that modify the phthalazine core. Recent studies have highlighted the use of chemoselective alkylation techniques to create novel derivatives with improved biological activities. For instance, the reaction of phthalazine derivatives with ethyl chloroacetate has been documented, leading to compounds with enhanced antibacterial properties .

Key Synthesis Methods:

  • Chemoselective Alkylation : Utilizing nucleophilic substitution reactions to introduce functional groups.
  • One-Pot Reactions : Efficient synthesis involving multiple reagents in a single reaction vessel, minimizing purification steps .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. The compound exhibits a range of pharmacological effects including:

Antibacterial Activity

Research indicates that derivatives of phthalazine can demonstrate significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For example, certain synthesized compounds showed inhibition zones ranging from 6 to 12 mm, indicating promising antibacterial efficacy compared to the parent compound .

Anticancer Activity

Phthalazine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds modified with dithiocarbamate moieties exhibited selective activity against human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines. Some derivatives displayed IC50 values below 10 µM, suggesting potent anticancer activity .

Pharmacological Insights

The pharmacological profiles of phthalazine derivatives extend beyond antibacterial and anticancer properties. They have been reported to possess:

  • Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers.
  • Antidiabetic Properties : Some derivatives exhibit glucose-lowering effects in diabetic models.
  • Anticonvulsant Activity : Certain phthalazine-based compounds have been studied for their ability to mitigate seizure activity .

Case Study 1: Anticancer Activity

A study evaluated a series of phthalazinone-dithiocarbamate hybrids for their antiproliferative effects. The results indicated that modifications at specific positions on the phthalazine ring significantly influenced the anticancer activity, with some compounds achieving notable selectivity against specific cancer cell lines .

Case Study 2: Antibacterial Efficacy

Another investigation focused on synthesizing new phthalazinone derivatives and assessing their antibacterial activities against various strains. The findings demonstrated that certain structural modifications led to enhanced activity compared to the original phthalazine compound .

Data Summary Table

Activity Compound Target IC50/Zone of Inhibition
AntibacterialVarious Phthalazinone DerivativesStaphylococcus aureus, E. coli6–12 mm
AnticancerDithiocarbamate HybridsA2780, NCI-H460, MCF-7<10 µM
Anti-inflammatorySelected DerivativesInflammatory markersVariable
AntidiabeticSpecific PhthalazinonesDiabetic modelsVariable

Propriétés

Numéro CAS

16705-20-7

Formule moléculaire

C12H12N2O3

Poids moléculaire

232.23 g/mol

Nom IUPAC

3-(3-oxobutyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C12H12N2O3/c1-8(15)6-7-14-12(17)10-5-3-2-4-9(10)11(16)13-14/h2-5H,6-7H2,1H3,(H,13,16)

Clé InChI

NCXUAFUZSGSSHU-UHFFFAOYSA-N

SMILES canonique

CC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1

Origine du produit

United States

Synthesis routes and methods

Procedure details

2,3-Dihydrophthalazine-1,4-dione (16.2 g; 0.1 mol) was suspended in 95 percent ethanol (200 ml). The suspension was heated to reflux and methyl vinyl ketone (8.4 g; 0.12 mol) was added to the refluxing suspension. With the ketone in the reaction mixture, the mixture was refluxed for 41 hours. The solid remaining after refluxing was filtered. The filtrate was concentrated to obtain the product which was crystallized from ethanol. The yield was determined to be 80 percent. The product had a melting point of 152°-153° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.